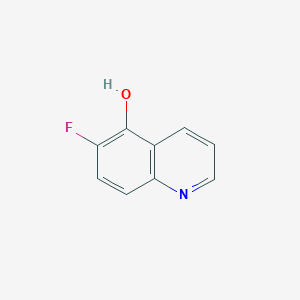![molecular formula C9H12ClF2N B6602805 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride CAS No. 2838200-07-8](/img/structure/B6602805.png)
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride, also known as 1-(4-DFMPA) hydrochloride, is a novel compound used in scientific research. It is a derivative of the compound phenethylamine, which is a neurotransmitter and hormone found in the human body. 1-(4-DFMPA) hydrochloride has a wide range of applications in scientific research, including biochemical and physiological studies, as well as laboratory experiments.
科学的研究の応用
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride(4-DFMPA) hydrochloride is used in a variety of scientific research applications, including biochemical and physiological studies. The compound has been used to study the effects of phenethylamine on the brain and its role in mood regulation. It has also been used to study the effects of monoamine oxidase inhibitors on the neurotransmitter serotonin, as well as to study the biochemical and physiological effects of serotonin. In addition, 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride(4-DFMPA) hydrochloride has been used to study the effects of dopamine on the reward system.
作用機序
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride(4-DFMPA) hydrochloride acts as an agonist of the monoamine transporter proteins in the brain. This means that it binds to the transporter proteins and stimulates them to release monoamines, such as serotonin, dopamine, and norepinephrine. These monoamines are then available to act on their respective receptors, which then leads to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride(4-DFMPA) hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to improved mood, increased focus, and improved sleep. It can also act as an antidepressant, as well as an anxiolytic, and has been found to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride(4-DFMPA) hydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize and has a high purity, which makes it ideal for use in biochemical and physiological studies. In addition, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound has several limitations as well. It is not water soluble, which can make it difficult to work with in some experiments. Additionally, the compound has a low solubility in organic solvents, which can make it difficult to dissolve in certain solutions.
将来の方向性
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride(4-DFMPA) hydrochloride has a wide range of potential future directions. It could be used to study the effects of monoamine transporter inhibitors on the brain, as well as the effects of serotonin and dopamine on the reward system. Additionally, it could be used to study the effects of monoamine oxidase inhibitors on the neurotransmitter serotonin, as well as to study the biochemical and physiological effects of serotonin. It could also be used to investigate the effects of monoamine agonists on anxiety and depression. Finally, it could be used to study the effects of drugs on the brain and its role in behavior.
合成法
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride(4-DFMPA) hydrochloride is synthesized by reacting 4-difluoromethylphenylacetic acid with ethanamine in the presence of hydrochloric acid. The reaction is carried out in an inert atmosphere and is heated to a temperature of approximately 170°C. The reaction is complete when the desired product is obtained. The product is then purified by recrystallization and the desired compound is isolated.
特性
IUPAC Name |
1-[4-(difluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-6(12)7-2-4-8(5-3-7)9(10)11;/h2-6,9H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRHMDPVPVWGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Methoxyethoxy)ethyl]diethanolamine](/img/structure/B6602727.png)
![3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid](/img/structure/B6602732.png)




![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)
![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)




